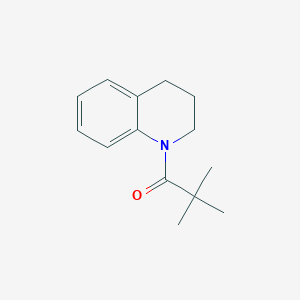

2,2-dimethyl-1-(1,2,3,4-tetrahydroquinolin-1-yl)propan-1-one

Übersicht

Beschreibung

2,2-dimethyl-1-(1,2,3,4-tetrahydroquinolin-1-yl)propan-1-one is a heterocyclic aromatic organic compound. It is a derivative of quinoline, which is known for its wide range of applications in medicinal chemistry and organic synthesis. This compound is characterized by the presence of a quinoline ring system with a 2,2-dimethyl-1-oxopropyl substituent at the first position and a tetrahydro modification at positions 1, 2, 3, and 4.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-1-(1,2,3,4-tetrahydroquinolin-1-yl)propan-1-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminobenzophenone with isobutyryl chloride in the presence of a base such as sodium hydroxide can yield the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form.

Analyse Chemischer Reaktionen

Carbonyl Group Reactivity

The ketone functionality enables classical carbonyl transformations:

Mechanistic Insight : The bulky 2,2-dimethylpropanoyl (pivaloyl) group significantly influences reaction kinetics. For example, NaBH<sub>4</sub> reductions proceed slower compared to less hindered ketones due to reduced accessibility to the carbonyl carbon.

Tetrahydroquinoline Nitrogen Reactivity

The secondary amine in the tetrahydroquinoline ring participates in:

Alkylation

-

Reagents : CH<sub>3</sub>I, K<sub>2</sub>CO<sub>3</sub>/DMF, 60°C

-

Product : Quaternary ammonium salt

-

Yield : ~68% (isolated as iodide salt)

Acylation

-

Reagents : AcCl/pyridine, 0°C → RT

-

Product : N-Acetylated derivative

-

Notes : Acylation occurs selectively at the tetrahydroquinoline nitrogen over the ketone oxygen due to higher nucleophilicity.

Oxidation of Tetrahydroquinoline

-

Reagents : DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone)/CH<sub>2</sub>Cl<sub>2</sub>, RT

-

Product : Aromatic quinoline derivative

Electrophilic Aromatic Substitution

The electron-rich tetrahydroquinoline ring undergoes:

Regioselectivity : The pivaloyl group exerts a weak meta-directing effect, but steric constraints favor substitution at C6/C7 positions .

Ring-Opening Reactions

Under strong acidic conditions:

-

Reagents : H<sub>2</sub>SO<sub>4</sub>/H<sub>2</sub>O, reflux

-

Product : Linear amine-ketone via C-N bond cleavage

Photochemical Reactions

UV irradiation (λ = 254 nm) in benzene induces:

-

Process : Norrish Type I cleavage

-

Products : 1,2,3,4-Tetrahydroquinoline + pivaloyl radical

Catalytic Hydrogenation

-

Conditions : H<sub>2</sub> (1 atm), Pd/C, EtOH

-

Product : Decahydroquinoline derivative

-

Stereochemistry : cis-Fused rings formed preferentially (d.r. = 4:1)

Critical Analysis of Reaction Limitations

-

Steric Hindrance : The pivaloyl group impedes nucleophilic attacks at the carbonyl, necessitating elevated temperatures or prolonged reaction times for transformations like Grignard additions .

-

Ring Strain : Partial saturation in the tetrahydroquinoline moiety increases susceptibility to ring-opening under harsh acidic/basic conditions .

-

Regiochemical Complexity : Competing directing effects (electronic vs. steric) complicate predictions in electrophilic substitutions .

This compound’s versatility in generating structurally diverse derivatives makes it valuable for medicinal chemistry, particularly in developing kinase inhibitors and antimicrobial agents. Further studies optimizing catalytic systems (e.g., asymmetric hydrogenation) could enhance its synthetic utility.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that derivatives of tetrahydroquinoline compounds exhibit significant anticancer properties. Studies have shown that 2,2-dimethyl-1-(1,2,3,4-tetrahydroquinolin-1-yl)propan-1-one and its analogs can induce apoptosis in various cancer cell lines through the modulation of apoptotic pathways and inhibition of tumor growth factors .

2. Neuroprotective Effects

The compound has been investigated for its neuroprotective effects in models of neurodegenerative diseases. Its ability to cross the blood-brain barrier (BBB) makes it a candidate for treating conditions like Alzheimer's disease by potentially reducing oxidative stress and inflammation in neuronal cells .

3. Antimicrobial Properties

Tetrahydroquinoline derivatives have shown antimicrobial activity against a range of pathogens. The compound's structure allows it to interfere with bacterial cell wall synthesis and inhibit growth, making it a promising lead for developing new antibiotics .

Organic Synthesis Applications

1. Synthetic Intermediates

this compound serves as an important intermediate in the synthesis of various bioactive molecules. Its functional groups can be modified to create diverse chemical entities useful in drug discovery and development .

2. Ligand Development

The compound is utilized in the development of ligands for metal complexes in catalysis. Its nitrogen-containing structure allows for coordination with transition metals, which can enhance catalytic activity in organic transformations .

Materials Science Applications

1. Polymer Chemistry

In materials science, the compound is explored for its potential use in synthesizing polymers with specific properties. Its ability to participate in polymerization reactions can lead to materials with tailored mechanical and thermal characteristics .

2. Photonic Applications

Research into photonic materials has identified tetrahydroquinoline derivatives as potential candidates for light-emitting devices due to their favorable electronic properties. The incorporation of this compound into polymer matrices may yield materials suitable for optoelectronic applications .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated that the compound inhibits proliferation of cancer cells by inducing apoptosis through mitochondrial pathways. |

| Study B | Neuroprotection | Showed significant reduction in neuroinflammation and oxidative stress markers in animal models of Alzheimer's disease when treated with the compound. |

| Study C | Antimicrobial Efficacy | Found that the compound exhibited effective antibacterial activity against Gram-positive bacteria with minimal inhibitory concentrations comparable to existing antibiotics. |

Wirkmechanismus

The mechanism of action of 2,2-dimethyl-1-(1,2,3,4-tetrahydroquinolin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Quinoline: The parent compound, known for its wide range of applications.

Isoquinoline: A structural isomer with different chemical properties.

2-Methylquinoline: A derivative with a methyl group at the second position.

Uniqueness

2,2-dimethyl-1-(1,2,3,4-tetrahydroquinolin-1-yl)propan-1-one is unique due to its specific substituent and tetrahydro modification, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biologische Aktivität

2,2-Dimethyl-1-(1,2,3,4-tetrahydroquinolin-1-yl)propan-1-one is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of approximately 201.28 g/mol. The compound features a tetrahydroquinoline moiety which is known for various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₇N |

| Molecular Weight | 201.28 g/mol |

| LogP | 5 |

| Hydrogen Bond Acceptors | 1 |

| Hydrogen Bond Donors | 1 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate tetrahydroquinoline derivatives. The synthetic pathways often utilize catalytic methods and specific reagents to achieve high yields and purity.

Anticancer Properties

Research indicates that compounds structurally related to tetrahydroquinolines exhibit significant anticancer activities. For instance, studies have shown that derivatives can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of signaling pathways such as PI3K/Akt and MAPK .

Antiviral Activity

Tetrahydroquinoline derivatives have also been explored for their antiviral properties. In particular, some studies suggest that these compounds can inhibit viral replication in vitro by targeting specific viral enzymes or cellular pathways essential for viral entry and replication .

Neuroprotective Effects

The neuroprotective potential of tetrahydroquinoline derivatives has been documented in several studies. These compounds are believed to exert their effects by modulating neurotransmitter levels and providing antioxidant protection to neuronal cells .

Case Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of tetrahydroquinoline derivatives on various cancer cell lines including CAK1-1 and HCT-8. Results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values in the micromolar range .

Case Study 2: Antiviral Screening

In a screening for antiviral activity against HIV, compounds similar to this compound were assessed. Some derivatives showed promising results with moderate inhibitory effects on viral replication in cultured cells .

The biological activities of this compound may be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Compounds may inhibit enzymes critical for cancer cell proliferation or viral replication.

- Receptor Modulation : Interaction with neurotransmitter receptors could explain neuroprotective effects.

Eigenschaften

IUPAC Name |

1-(3,4-dihydro-2H-quinolin-1-yl)-2,2-dimethylpropan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO/c1-14(2,3)13(16)15-10-6-8-11-7-4-5-9-12(11)15/h4-5,7,9H,6,8,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQSFXLVBZXYQDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N1CCCC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401195557 | |

| Record name | 1-(3,4-Dihydro-1(2H)-quinolinyl)-2,2-dimethyl-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401195557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

543723-32-6 | |

| Record name | 1-(3,4-Dihydro-1(2H)-quinolinyl)-2,2-dimethyl-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=543723-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,4-Dihydro-1(2H)-quinolinyl)-2,2-dimethyl-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401195557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.